PF-06273340 is a potent, selective, and orally bioavailable inhibitor of the tropomyosin receptor kinase (Trk) family, with IC50 values of 6 nM, 4 nM, and 3 nM for TrkA, TrkB, and TrkC, respectively. Developed as a clinical candidate for pain, its key characteristic is peripheral restriction, which minimizes central nervous system (CNS) exposure and potential on-target CNS side effects. This profile makes it a critical tool compound for researchers aiming to investigate the role of peripheral Trk signaling in pain and other pathologies, without the confounding effects of central Trk modulation.
Substituting PF-06273340 with other pan-Trk inhibitors or kinase inhibitors is inadvisable for reproducible research due to critical differences in peripheral restriction and kinase selectivity. Many Trk inhibitors readily cross the blood-brain barrier, introducing CNS-related effects such as changes in body weight or cognitive function that can confound pain studies. Furthermore, minor structural changes in this chemical class can significantly alter the kinase selectivity profile, leading to off-target effects on kinases like MUSK or FLT-3. PF-06273340 was specifically optimized to be a potent substrate for efflux transporters like P-glycoprotein (P-gp), ensuring low brain penetration (unbound brain/plasma ratio of 0.0083 for a close analog), a feature not guaranteed in structurally similar compounds. Using a substitute without this defined property profile compromises the ability to isolate peripheral Trk pathway effects, risking misinterpretation of experimental outcomes.
PF-06273340 demonstrates significantly improved metabolic stability in human liver microsomes (HLM) compared to earlier analogs developed in the same optimization program. For example, compound 14, a direct precursor, showed low metabolic turnover, which was a key property carried forward into the final clinical candidate, PF-06273340. The final compound exhibits a low metabolic turnover rate of <8.0 μL/min/mg protein in HLM. This contrasts with other analogs from the series, such as compound 7, which had high systemic clearance in rats (50 mL/min/kg), indicating rapid metabolism and a short half-life unsuitable for many in vivo models.
| Evidence Dimension | Metabolic Clearance in Human Liver Microsomes (HLM) |
| Target Compound Data | <8.0 μL/min/mg |
| Comparator Or Baseline | High clearance analogs (e.g., compound 7 with 50 mL/min/kg in vivo rat clearance) |
| Quantified Difference | Significantly lower intrinsic clearance, suggesting longer in vivo half-life |
| Conditions | In vitro human liver microsome assay; in vivo rat pharmacokinetic study. |
Lower metabolic clearance allows for more stable and predictable plasma concentrations in vivo, reducing dosing frequency and improving the reproducibility of animal studies.
During its development, a key optimization path was the replacement of a urea group with an amide linker, which on average facilitated a >30-fold increase in aqueous solubility while maintaining TrkA potency. For instance, an early urea-containing analog (compound 1) was replaced by its amide-containing matched pair (compound 2), which showed superior solubility and permeability. While PF-06273340 itself has low aqueous solubility, this iterative improvement over initial scaffolds like compound 7 (solubility 7.5 μM) and compound 12 (12 μM) was critical to achieving a developable profile. It is readily soluble in DMSO at 90-100 mM, allowing for the preparation of concentrated stock solutions for experimental use.
| Evidence Dimension | Aqueous Solubility & Formulation Potential |
| Target Compound Data | Soluble in DMSO at 90-100 mM; developed from precursors with optimized solubility (>30-fold improvement over initial scaffolds) |
| Comparator Or Baseline | Early analogs with poor solubility (e.g., 7.5 μM for compound 7) |
| Quantified Difference | >30-fold solubility improvement during the optimization campaign leading to PF-06273340 |
| Conditions | Aqueous buffer solubility assays and DMSO solubility for stock preparation. |
A well-documented path to improved solubility and high DMSO solubility simplifies stock solution preparation and subsequent formulation for in vitro and in vivo experiments, reducing material handling challenges.
PF-06273340 exhibits a highly selective kinase inhibition profile. When screened against a panel of 309 kinases at a 1 µM concentration, significant inhibition (>60%) was observed for only five non-Trk kinases: MUSK (IC50 53 nM), FLT-3 (IC50 395 nM), IRAK1 (IC50 2.5 µM), MKK, and DDR1. This represents a well-defined and narrow off-target profile compared to less optimized inhibitors. For example, an earlier analog, compound 3, inhibited seven kinases by more than 50% in a smaller 39-kinase panel. This high degree of selectivity is crucial for attributing observed biological effects directly to Trk inhibition.
| Evidence Dimension | Kinase Selectivity |
| Target Compound Data | Inhibits only 5 of 309 kinases by >60% at 1 µM |
| Comparator Or Baseline | Earlier analog (compound 3) inhibited 7 of 39 kinases by >50% at 1 µM |
| Quantified Difference | Maintained or improved selectivity over a much broader kinase panel during optimization |
| Conditions | In vitro biochemical kinase inhibition assays (Invitrogen panel). |
Procuring a compound with a publicly documented, narrow kinase selectivity profile minimizes the risk of off-target effects confounding experimental results and increases the likelihood of generating clean, interpretable data.
For in vivo studies in rodent models of inflammatory or neuropathic pain where the primary goal is to assess the contribution of peripheral Trk signaling. The compound's demonstrated efficacy in inflammatory pain models and its designed peripheral restriction make it the right choice to avoid CNS-confounding variables.
In experiments that require stable, predictable plasma exposure over time to build reliable PK/PD models. The low intrinsic clearance of PF-06273340 compared to earlier analogs provides a more consistent pharmacokinetic profile, which is essential for correlating drug concentration with biological effect.
For cell-based or in vivo experiments designed to confirm that a biological effect is mediated specifically through TrkA, TrkB, or TrkC. The well-defined and narrow off-target kinase profile of PF-06273340 provides confidence that observed outcomes are not due to inhibition of other unintended kinases.
As a benchmark tool compound in studies aiming to bridge preclinical findings with human clinical outcomes. PF-06273340 has been tested in human subjects, and its anti-hyperalgesic effect was demonstrated in a human inflammatory pain model, providing a rare translational link for a research compound.